Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211539-11-5
VCID: VC2850945
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC2C1CCC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

CAS No.: 1211539-11-5

Cat. No.: VC2850945

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate - 1211539-11-5

Specification

CAS No. 1211539-11-5
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3
Standard InChI Key DTQFSFGKCIRARX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC2C1CCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2C1CCC2

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is identified by multiple CAS registry numbers, including 1211539-11-5 and 2305079-60-9, reflecting potential stereoisomeric variations . The compound has a European Community (EC) Number of 869-271-8 and is formally recognized by the IUPAC name tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate . This systematic nomenclature precisely identifies the structural arrangement of atoms within the molecular framework.

Structural Characteristics

The compound consists of a bicyclic system where a pyrazine ring (six-membered heterocycle containing two nitrogen atoms) is fused with a cyclopentane ring. A distinguishing feature is the tert-butyloxycarbonyl (Boc) group attached to one of the nitrogen atoms in the pyrazine ring, which serves as a protecting group commonly used in organic synthesis . The specific fusion pattern and the presence of the Boc group contribute to the compound's unique steric and electronic properties.

Physical and Chemical Properties

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate has a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . The compound contains two nitrogen atoms that can potentially serve as hydrogen bond acceptors, while the carbonyl oxygen in the Boc group provides additional sites for intermolecular interactions.

Table 1: Physical and Chemical Properties of Tert-butyl Octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

PropertyValueSource
Molecular FormulaC12H22N2O2PubChem
Molecular Weight226.32 g/molPubChem
CAS Numbers1211539-11-5, 2305079-60-9PubChem
EC Number869-271-8PubChem
IUPAC Nametert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylatePubChem
InChIKeyDTQFSFGKCIRARX-UHFFFAOYSA-NPubChem
Canonical SMILESCC(C)(C)OC(=O)N1CCNC2C1CCC2PubChem

Stereochemistry and Conformational Analysis

Stereoisomeric Forms

Biological Activity and Research Applications

Research Applications

This compound has several potential applications in chemical and pharmaceutical research:

  • As a building block in medicinal chemistry for developing novel bioactive compounds

  • As an intermediate in the synthesis of more complex molecular structures

  • As a scaffold for structure-activity relationship (SAR) studies

  • As a tool for investigating the biological significance of stereochemistry in bicyclic pyrazine derivatives

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Structurally related compounds include tert-Butyl 4-cyclopentylpiperazine-1-carboxylate (CAS: 749800-44-0) , which differs in having a non-fused piperazine ring with a cyclopentyl substituent rather than a fused bicyclic system.

Table 2: Comparison of Tert-butyl Octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Structural FeaturesReference
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylateC12H22N2O2226.32 g/molFused cyclopentane-pyrazine bicyclic system with Boc group
tert-Butyl 4-cyclopentylpiperazine-1-carboxylateC14H26N2O2254.37 g/molPiperazine ring with cyclopentyl substituent and Boc protection
tert-Butyl 3-butylpiperazine-1-carboxylateC13H26N2O2Not specified in sourcesPiperazine ring with butyl substituent and Boc protection

Structure-Activity Relationship Considerations

The structural differences between these compounds likely influence their pharmacological profiles and potential biological activities. Specifically:

  • The fused ring system in tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate creates a more rigid three-dimensional structure compared to the non-fused analogs

  • The spatial arrangement of nitrogen atoms differs between the fused bicyclic system and the piperazine derivatives, potentially affecting binding interactions with biological targets

  • The cyclopentane fusion constrains the conformation of the heterocyclic ring, which may enhance selectivity for specific receptors or enzymes

Future Research Directions

Synthetic Methodology Development

The bicyclic framework presents opportunities for developing novel synthetic methodologies:

  • Stereoselective approaches to accessing specific isomers

  • Green chemistry approaches to more efficient synthesis

  • Scale-up strategies for practical laboratory and industrial preparation

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